N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4S4/c1-7-5-8(18)6-11-12(7)21-16(24-11)22-15-19-9-3-4-10-14(13(9)25-15)26-17(20-10)23-2/h3-6H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOUJZWXJMCMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine typically involves multi-step organic reactions The initial step often includes the chlorination of 4-methyl-1,3-benzothiazole to introduce the chlorine atom at the 6th position This is followed by the formation of the thiazolo[4,5-g][1,3]benzothiazole ring system through cyclization reactions involving sulfur-containing reagents
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Compound A : N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (from )
- Core Structure : Benzodithiazine (1,4,2-benzodithiazine) with sulfone groups.
- Substituents : 6-chloro, 7-methyl, and N-methyl hydrazine.
- Key Data :
- Comparison: Unlike the target compound, Compound A contains a sulfone group and a hydrazine linker, which may enhance solubility but reduce metabolic stability.
Compound B : N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (from )
- Core Structure : Oxazole with sulfonyl and thiophene substituents.
- Substituents : Benzylamine, 4-methylphenyl sulfonyl, and thiophene.
- Key Data : Molecular weight 410.51; sulfonyl group likely contributes to electron-withdrawing effects .
- Comparison : The oxazole core and sulfonyl group differentiate it from the target compound’s thiazole-based framework. Sulfonyl groups may improve binding to polar active sites but increase molecular rigidity.
Functional Group Analogues
Compound C : 4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (from )
- Core Structure : Thiazole with 4-nitrophenyl and tosyl groups.
- Substituents : Nitrophenyl (electron-withdrawing) and tosyl (sulfonamide).
- Comparison : The nitro group enhances electrophilicity, contrasting with the target compound’s chloro and methyl groups. Tosyl substituents may mimic the methylsulfanyl group in steric bulk but differ in electronic effects.
Crystallographic and Hydrogen-Bonding Behavior
While crystallographic data for the target compound are unavailable, and highlight methodologies (e.g., SHELX software) for analyzing hydrogen-bonding patterns in similar systems . The target compound’s amine and sulfur atoms likely participate in hydrogen bonds (N–H···S/O) and halogen bonding (Cl···π), akin to patterns observed in benzothiazole derivatives .
Biological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by the presence of multiple benzothiazole moieties and a thiazolo ring. Its molecular formula is , with a molecular weight of 387.9 g/mol. The presence of chlorine and methylsulfanyl groups contributes to its unique reactivity and biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Cell Proliferation Inhibition : In vitro assays using the MTT method have shown that benzothiazole derivatives can inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) at micromolar concentrations .
- Mechanism of Action : The compound has been observed to induce apoptosis and arrest the cell cycle in cancer cells. Flow cytometry analyses indicated an increase in apoptotic markers and a decrease in cell viability upon treatment with similar compounds .
- Signaling Pathways : Western blot assays revealed that these compounds could inhibit key signaling pathways involved in cancer progression, specifically the AKT and ERK pathways .
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory properties:
- Cytokine Production : Studies have shown that these compounds can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in activated macrophages (RAW264.7 cells), indicating their potential use in treating inflammatory diseases .
- Wound Healing : The scratch wound healing assay demonstrated that certain derivatives promote cell migration and wound closure, which is crucial for tissue repair processes .
Comparative Analysis of Biological Activities
| Activity | Compound | Cell Line/Model | Effect Observed |
|---|---|---|---|
| Anticancer | N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl) | A431, A549 | Inhibition of proliferation |
| 2-methylsulfanyl-[1,3]thiazolo[4,5-g] | Induction of apoptosis | ||
| [1,3]benzothiazol-7-amine | Cell cycle arrest | ||
| Anti-inflammatory | Similar benzothiazole derivatives | RAW264.7 | Decreased IL-6 and TNF-α levels |
| Enhanced wound healing |
Case Studies
Several studies have explored the biological activities of benzothiazole derivatives:
- Kamal et al. (2010) reported on various benzothiazole derivatives exhibiting anticancer properties across different cell lines.
- El-Helby et al. (2019) discussed modifications to the benzothiazole scaffold that enhance its anti-inflammatory effects while maintaining low toxicity profiles.
- Makowska et al. (2019) provided insights into the neuroprotective effects of certain benzothiazoles, indicating a broader pharmacological potential beyond anticancer and anti-inflammatory activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
